Product packaging for Benzofuran-4-ol(Cat. No.:CAS No. 480-97-7)

Benzofuran-4-ol

Cat. No.: B1279891
CAS No.: 480-97-7
M. Wt: 134.13 g/mol
InChI Key: CFBCZETZIPZOGW-UHFFFAOYSA-N
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Description

Benzofuran-4-ol (: 480-97-7) is a high-value chemical building block with the molecular formula C 8 H 6 O 2 . As a derivative of the benzofuran scaffold, it is a subject of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and role as a precursor for more complex molecules . The benzofuran core is a privileged structure in drug discovery, known for its wide spectrum of pharmacological properties . Research into benzofuran derivatives has shown that they can exhibit potent biological activities, including antimicrobial, antifungal, and antitumor effects . Specific studies highlight the importance of the benzofuran scaffold in developing novel therapeutic agents, particularly as antibacterial and antibreast cancer agents . The structure-activity relationship (SAR) of these compounds is a key area of investigation, as the positioning of substituents on the benzofuran ring can profoundly influence its biological potency and selectivity . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with care, following all appropriate safety protocols. For safe handling, refer to the associated Safety Data Sheet (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O2 B1279891 Benzofuran-4-ol CAS No. 480-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBCZETZIPZOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469337
Record name Benzofuran-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-97-7
Record name 4-Benzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Benzofuran 4 Ol and Its Derivatives

Contemporary Synthetic Routes for Benzofuran (B130515) Core Constructionmdpi.comdivyarasayan.orgrsc.orgnih.gov

The synthesis of the benzofuran framework can be broadly categorized into methods that form the annellated furan (B31954) ring from a substituted benzene (B151609) precursor and those that build a benzene ring onto an existing furan. divyarasayan.org The most common strategies involve the intramolecular cyclization of functionalized phenols, such as o-hydroxybenzyl ketones or α-phenoxy ketones. rsc.org Modern advancements have introduced a host of catalytic systems that facilitate these transformations under milder conditions with greater efficiency. nih.gov These methods include transition-metal-catalyzed cross-coupling and cyclization reactions, as well as innovative metal-free approaches. rsc.orgnih.gov

Palladium-Catalyzed Reactions in Benzofuran Synthesisrsc.orgmdpi.comresearchgate.net

Palladium catalysis is a cornerstone in the synthesis of benzofuran derivatives, offering versatile pathways through cross-coupling and cyclization reactions. acs.orgnih.gov A prominent one-pot method involves the Sonogashira cross-coupling of terminal alkynes with o-iodophenols, followed by an intramolecular cyclization to yield the benzofuran ring. divyarasayan.orgrsc.org This approach is valued for its tolerance of diverse functional groups and can be performed with heterogeneous catalysts like Pd-Cu/C in water or with palladium nanoparticles under ambient conditions. divyarasayan.orgorganic-chemistry.org

Another powerful palladium-catalyzed method is the oxidative cyclization of o-allylphenols or o-cinnamylphenols. mdpi.com For instance, o-cinnamyl phenols can be converted to 2-benzyl benzo[b]furans using a [PdCl₂(CH₃CN)₂] catalyst with benzoquinone as an oxidant. organic-chemistry.org The Wacker reaction, another Pd(II)-catalyzed process, has been successfully applied to the oxidative cyclization of olefins to form the benzofuran core. rsc.org Furthermore, palladium catalysts enable the direct C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, generated from the addition of phenols to bromoalkynes, to afford 2-substituted benzo[b]furans. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst System Key Transformation Reference(s)
o-Iodophenols and Terminal Alkynes (PPh₃)PdCl₂ / CuI Sonogashira Coupling / Cyclization acs.orgnih.gov
o-Cinnamyl Phenols PdCl₂(C₂H₄)₂ / Benzoquinone Oxidative Annulation mdpi.com
1-Allyl-2-allyloxybenzenes Pd(II) catalyst Isomerization / Ring-Closing Metathesis organic-chemistry.org

Copper-Catalyzed Approaches to Benzofuran Derivativesnih.govrsc.org

Copper-catalyzed reactions provide efficient and often economical routes to benzofuran derivatives. These methods frequently involve the intramolecular cyclization of precursors like 2-haloaromatic ketones. organic-chemistry.org A notable one-pot procedure utilizes a copper catalyst and molecular oxygen for the aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and cyclization. researchgate.netrsc.org

Copper iodide (CuI) is a commonly used catalyst, often in combination with a base. It can promote the domino hydration and annulation of 2-fluorophenylacetylene derivatives to give benzo[b]furans. mdpi.comnih.gov Ligand-free CuBr has been used to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.govorganic-chemistry.org Additionally, copper-catalyzed tandem reactions of o-iodophenols, acyl chlorides, and phosphorus ylides have been developed for the rapid synthesis of functionalized 2,3-disubstituted benzofurans. acs.org This involves an allene-based C-C coupling mechanism. acs.org

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst System Key Transformation Reference(s)
Phenols and Alkynes Copper catalyst / O₂ Aerobic Oxidative Cyclization rsc.org
2-Fluorophenylacetylene derivatives CuI / KOH / H₂O / KI Hydration / Annulation mdpi.comnih.gov
o-Iodophenols, Acyl Chlorides, Phosphorus Ylides Copper catalyst Tandem C-C Coupling / Cyclization acs.org

Ruthenium-Catalyzed Cycloisomerization and Annulation Methodologiesorganic-chemistry.org

Ruthenium-based catalysts offer unique pathways for constructing the benzofuran core, primarily through cycloisomerization and metathesis reactions. researchgate.net One effective strategy involves the ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis to form the benzofuran ring. organic-chemistry.org

Another approach is the Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, which can selectively yield benzofurans through a 5-endo cyclization. organic-chemistry.org The presence of an amine/ammonium base-acid pair is often crucial for the catalytic cycle. organic-chemistry.org Ruthenium catalysts have also been employed for the dehydrative C-H alkenylation and annulation of phenols with diols to generate benzofuran derivatives, a process that liberates water as the only byproduct. organic-chemistry.org

Table 3: Examples of Ruthenium-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst / Reagents Key Transformation Reference(s)
1-Allyl-2-allyloxybenzenes Ruthenium catalyst Isomerization / Ring-Closing Metathesis organic-chemistry.orgresearchgate.net
Benzannulated Homopropargylic Alcohols Ru catalyst / Amine-Acid pair Cycloisomerization (5-endo cyclization) organic-chemistry.org

Indium(III)-Catalyzed Hydroalkoxylation Reactions for Benzo[b]furansnih.gov

Indium(III) halides have emerged as effective catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols to produce benzo[b]furans. organic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction proceeds with high regioselectivity (5-endo-dig) and accommodates a variety of functional groups on both the phenol (B47542) ring and the alkyne moiety. nih.govresearchgate.net Using a catalytic amount of Indium(III) iodide (InI₃) in a solvent like dichloroethane (DCE) provides the desired benzofurans in good yields. nih.govresearchgate.netcsic.es

The proposed mechanism involves the activation of the alkyne by the π-Lewis acidic indium(III) catalyst. researchgate.netcsic.es This is followed by the nucleophilic attack of the phenolic hydroxyl group and a final protodemetallation step to yield the benzofuran product. nih.govresearchgate.net Computational studies suggest that a dimeric In₂I₆ species may be the active catalyst, coordinating with both the alkyne and the hydroxyl group. nih.govcsic.es

Table 4: Indium(III)-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst / Reagents Key Transformation Reference(s)

Nickel-Catalyzed Intramolecular Nucleophilic Addition Reactionsorganic-chemistry.org

Nickel catalysis provides a valuable method for synthesizing benzofuran derivatives through the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgorganic-chemistry.orgthieme.de This approach allows for the formation of diversely substituted 3-aryl benzofurans from readily available starting materials. thieme.de The reaction demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the substrates, providing products in moderate to good yields. organic-chemistry.orgthieme.de

Optimal conditions often involve using a nickel salt such as Ni(OTf)₂ with a ligand like 1,10-phenanthroline (B135089) in a solvent such as acetonitrile (B52724) at elevated temperatures. organic-chemistry.org The proposed mechanism includes the reduction of the nickel(II) salt to Ni(0) by a reducing agent like zinc powder, followed by oxidative addition to the aryl halide, intramolecular nucleophilic addition, and subsequent steps to form the final product. organic-chemistry.org

Table 5: Nickel-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst / Reagents Key Transformation Reference(s)

Metal-Free Cyclization and Oxidative Annulation Strategiesorganic-chemistry.org

While metal catalysts are dominant, several effective metal-free strategies for benzofuran synthesis have been developed. rsc.org A common method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), to mediate the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org This reaction can be performed with stoichiometric PIDA or with a catalytic amount in the presence of a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.org

Base-mediated reactions also offer a transition-metal-free route. For example, potassium tert-butoxide can catalyze the intramolecular cyclization of substituted o-bromobenzylvinyl ketones to yield benzofuran derivatives. acs.orgnih.gov Additionally, a simple method using I₂O₅ has been developed for the construction of sulfonylated benzofurans via the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides. nih.govresearchgate.net

Table 6: Examples of Metal-Free Benzofuran Synthesis

Starting Materials Reagents Key Transformation Reference(s)
ortho-Hydroxystilbenes (Diacetoxyiodo)benzene [PhI(OAc)₂] Oxidative Cyclization organic-chemistry.org
o-Bromobenzylvinyl Ketones Potassium tert-butoxide Base-mediated Intramolecular Cyclization acs.orgnih.gov

One-Pot Synthetic Protocols for Benzofuran Architectures

One-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several innovative one-pot procedures for constructing the benzofuran framework have been recently developed, often employing transition-metal catalysis.

A notable example is the palladium-catalyzed enolate arylation of ketones with o-bromophenols. acs.orgnih.gov This process demonstrates broad substrate scope, affording differentially substituted benzofurans in moderate to excellent yields. acs.orgnih.gov The utility of this method has been showcased in the synthesis of the natural product eupomatenoid 6. acs.orgnih.gov Another palladium-based approach involves the Sonogashira cross-coupling of o-iodophenol with various acetylenic compounds, which has been studied in detail. researchgate.net This heteroannulation reaction, catalyzed by palladium and copper, leads to 2-substituted benzofurans. researchgate.net An acyclic intermediate has been isolated, providing evidence for the reaction mechanism. researchgate.net Furthermore, palladium nanoparticles have been utilized as a recyclable catalyst for the one-pot synthesis of benzofurans via Sonogashira reactions under ambient conditions. organic-chemistry.orgorganic-chemistry.org

Domino reactions, where a series of transformations occur in a single synthetic operation, have also been effectively employed. A Lewis acid-catalyzed domino reaction between 2,4-diyn-1-ols and 1,3-dicarbonyl compounds provides access to aryl/heteroaryl-fused benzofurans. nih.govacs.org This sequence involves propargylation, intramolecular cyclization, isomerization, and benzannulation. nih.govacs.org Transition-metal-free one-pot syntheses have also been reported. For instance, fused benzofuranamines and benzo[b]thiophenamines can be synthesized at room temperature with high efficiency and a broad substrate scope. nih.govmdpi.com

Table 1: Examples of One-Pot Synthetic Protocols for Benzofurans

Catalyst/ReagentStarting MaterialsProduct TypeKey Features
Palladium/Coppero-Iodophenol, Acetylenes2-Substituted BenzofuransHeteroannulation, Isolation of acyclic intermediate. researchgate.net
Palladium Nanoparticleso-Halophenols, Terminal AlkynesVarious BenzofuransRecyclable catalyst, Ambient conditions, Sonogashira coupling. organic-chemistry.orgorganic-chemistry.org
Boron trifluoride diethyl etherate2,4-Diyn-1-ols, 1,3-DicarbonylsAryl/Heteroaryl-Fused BenzofuransDomino reaction, Lewis acid catalysis. nih.govacs.org
None (Transition-Metal-Free)2-Fluorobenzonitriles, Substituted AlcoholsFused BenzofuranaminesRoom temperature, High efficiency, Smiles rearrangement. mdpi.com
Palladium(II) acetateo-Bromophenols, KetonesDifferentially Substituted BenzofuransEnolate arylation, Synthesis of eupomatenoid 6. acs.orgnih.gov

Specific Synthetic Pathways for Benzofuran-4-ol Analogues and Derivatized Structures

The synthesis of specific analogues and derivatives of this compound often requires tailored strategies that allow for precise control over substitution patterns and functional group installation.

Ring Opening and Subsequent Cyclization Mechanisms

Ring-opening reactions of benzofurans provide a versatile route to highly functionalized phenol derivatives, which can then be subjected to subsequent cyclization to form new benzofuran structures. Transition metals, particularly nickel, have been instrumental in the selective cleavage of the C-O bond in benzofurans. researchgate.net

An iron-catalyzed C-H annulation of 2-vinylbenzofurans demonstrates a cascade involving C-H alkylation, benzofuran ring-opening, and insertion into an Fe-N bond to yield highly functionalized isoquinolones. researchgate.net Another strategy involves the acid-catalyzed ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes. This metal-free reaction proceeds at room temperature to give 2-aryl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones in excellent yields, which can be further converted to 2-arylbenzofuran derivatives. thieme-connect.com This method was successfully applied to the total synthesis of cuspidan B. thieme-connect.com

Rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization of [(2-acylphenyl)ethynyl]phenols is another elegant approach that produces indene/benzofuran-fused alcohols. chimia.ch This methodology has been extended to construct linearly-fused ring systems. chimia.ch

Directed Functionalization and Derivatization Strategies at the this compound Core

Directed functionalization allows for the selective introduction of substituents at specific positions of the this compound nucleus, which is crucial for structure-activity relationship studies and the development of new therapeutic agents.

Palladium-catalyzed reactions are widely used for the derivatization of the benzofuran core. For instance, the synthesis of various biologically interesting benzofuran derivatives has been achieved through a sequence of reactions including acylation, methylation, iodination, and cyclization, followed by Sonogashira or Heck coupling reactions to introduce further diversity. mdpi.com The total synthesis of natural products like moracins O and P, which feature a benzofuran core, has been accomplished using Sonogashira cross-coupling followed by in situ cyclization as a key step. rsc.org

Copper-catalyzed C-H functionalization offers a mild approach for the synthesis of functionalized dihydrobenzofurans. nih.gov This method avoids harsh conditions and strong oxidizing agents, making it suitable for complex molecules. nih.gov The use of diaryliodonium derivatives as intermediates has been explored for the intramolecular O-arylation of phenols under basic conditions. nih.gov

Enzymatic hydroxylation using engineered cytochrome P450 enzymes, such as P450 BM3, presents a green and selective method for the functionalization of aromatic O-heterocycles, including benzofuran and its derivatives. nih.gov Directed evolution of these enzymes can enhance their activity and selectivity for specific hydroxylation reactions. nih.gov

Rhodium(III)-catalyzed C-H functionalization using synergistic dual directing groups has been developed for the chemoselective synthesis of benzofuran frameworks. acs.orgresearchgate.net This strategy allows for the regioselective migratory insertion of alkynes, leading to the divergent synthesis of different scaffolds controlled by the solvent. acs.orgresearchgate.net

Table 2: Selected Derivatization Strategies for the Benzofuran Core

Reaction TypeCatalyst/ReagentFunctionalizationKey Features
Sonogashira CouplingPalladium/CopperIntroduction of alkynyl groupsUsed in total synthesis of moracins O and P. mdpi.comrsc.org
Heck CouplingPalladiumIntroduction of alkenyl groupsSynthesis of ethyl cinnamate (B1238496) derivatives. mdpi.com
C-H FunctionalizationCopperIntramolecular C-O bond formationMild conditions for dihydrobenzofuran synthesis. nih.gov
Enzymatic HydroxylationCytochrome P450 BM3Introduction of hydroxyl groupsGreen and selective functionalization. nih.gov
C-H FunctionalizationRhodium(III)Regioselective C-C bond formationSynergistic dual directing groups, solvent-controlled chemoselectivity. acs.orgresearchgate.net

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient protocols.

Mechanistic studies on the palladium-catalyzed synthesis of benzofurans have provided insights into the reaction pathways. For example, in the reaction of 2-hydroxystyrenes with iodobenzenes, a C-H activation/oxidation tandem reaction is proposed. rsc.org In the one-pot synthesis of fused benzofuranamines, a Smiles rearrangement is suggested as a key step in the transition-metal-free process. mdpi.com

Computational studies, often combined with experimental work, have been instrumental in elucidating complex reaction mechanisms. For the rhodium(III)-catalyzed C-H functionalization, density functional theory (DFT) calculations have revealed the importance of hydrogen bonding and coordination interactions in controlling the regioselectivity of alkyne insertion. acs.orgresearchgate.net These studies have also helped to rationalize the solvent-controlled switch between different reaction pathways leading to either benzofuran or chalcone (B49325) frameworks. acs.orgresearchgate.net

In the Lewis acid-catalyzed domino synthesis of benzofurans, the proposed mechanism involves a sequence of Lewis acid-promoted propargylation, base-mediated intramolecular cyclization, isomerization, and finally benzannulation. nih.gov The formation of an iminium ion intermediate has been proposed in copper-catalyzed syntheses involving salicylaldehydes. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Benzofuran 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and DEPT-135 spectra, a comprehensive understanding of the molecular structure of Benzofuran-4-ol and its derivatives can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In the case of benzofuran (B130515) derivatives, the aromatic protons typically appear in the downfield region (δ 6.0-8.5 ppm), while protons of the furan (B31954) ring and substituents have characteristic chemical shifts.

For instance, in a study of 2-(triisopropylsilyl)this compound, the aromatic protons were observed as a multiplet in the range of δ 7.15–7.09 ppm. acs.org The proton on the furan ring appeared as a doublet of doublets at δ 6.60 ppm. acs.org Similarly, for 2-(trimethylsilyl)benzofuran-4-yl diethylcarbamate, the aromatic protons were observed at δ 7.36–7.34 (m, 1H), 7.23 (t, J = 8.0 Hz, 1H), and 6.97 (d, J = 8.0 Hz, 1H), with the furan proton at δ 6.85 (d, J = 0.8 Hz, 1H). acs.org

The following table summarizes representative ¹H NMR data for this compound analogues:

CompoundSolventChemical Shifts (δ ppm) and Coupling Constants (J Hz)
2-(Triisopropylsilyl)this compound acs.orgCDCl₃7.15–7.09 (m, 3H, Ar-H), 6.60 (dd, J = 6.0, 2.4 Hz, 1H, furan-H), 1.39 (hept, J = 7.4 Hz, 3H), 1.15 (d, J = 7.4 Hz, 18H)
2-(Trimethylsilyl)benzofuran-4-yl diethylcarbamate acs.orgCDCl₃7.36–7.34 (m, 1H, Ar-H), 7.23 (t, J = 8.0 Hz, 1H, Ar-H), 6.97 (d, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 0.8 Hz, 1H, furan-H), 3.54–3.41 (m, 4H), 1.34–1.22 (m, 6H), 0.34 (s, 9H)
(2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one scirp.orgCDCl₃9.93 (s, 1H, Ar-OH), 7.95 (s, 1H, Ar-H), 7.42 - 7.08 (m, 5H, Ar-H), 6.77 (s, 1H, =CHPh)
(2Z)-5,7-dibromo-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one scirp.orgCDCl₃9.83 (s, 1H, Ar-OH), 7.89 (s, 1H, Ar-H), 7.78 - 7.34 (m, 4H, Ar-H), 6.79 (s, 1H, =CHPh)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

In the analysis of 2-(triisopropylsilyl)this compound, the carbon signals were observed at δ 160.0, 159.6, 149.0, 124.9, 117.4, 114.5, 107.3, 104.7, 18.7, and 11.2 ppm. acs.org For 2-(trimethylsilyl)benzofuran-4-yl diethylcarbamate, the ¹³C NMR spectrum showed signals at δ 163.6, 159.6, 154.0, 144.5, 124.6, 122.2, 114.9, 113.1, 108.6, 42.5, 42.2, 14.5, 13.6, and -1.7 ppm. acs.org

The table below presents characteristic ¹³C NMR data for some this compound analogues:

CompoundSolventChemical Shifts (δ ppm)
2-(Triisopropylsilyl)this compound acs.orgCDCl₃160.0, 159.6, 149.0, 124.9, 117.4, 114.5, 107.3, 104.7, 18.7, 11.2
2-(Trimethylsilyl)benzofuran-4-yl diethylcarbamate acs.orgCDCl₃163.6, 159.6, 154.0, 144.5, 124.6, 122.2, 114.9, 113.1, 108.6, 42.5, 42.2, 14.5, 13.6, -1.7
(2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one scirp.orgCDCl₃190.27, 157.91, 152.93, 147.99, 137.43, 135.21, 130.28, 129.82, 126.05, 114.62, 110.15, 105.62, 78.22
(2Z)-5,7-dibromo-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one scirp.orgCDCl₃191.29, 154.26, 149.31, 137.86, 134.70, 116.49, 108.85, 79.31, 76.77, 56.14

Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR Spectroscopy

DEPT-135 is a valuable NMR technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

For a newly synthesized azo-benzofuran derivative, the DEPT-135 spectrum showed positive peaks for CH and CH₃ carbons at specific chemical shifts, confirming their presence. ekb.eg For example, C19 (CH₃) appeared at δ 26.82 ppm, and various aromatic CH carbons were observed between δ 113.23 and 132.01 ppm. ekb.eg This technique is crucial for confirming the number of attached protons to each carbon atom, thus aiding in the complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopic Profiling

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogues, characteristic absorption bands are expected for the hydroxyl (-OH) group, the aromatic C-H bonds, the C=C bonds of the aromatic ring, and the C-O ether linkage of the furan ring.

In the FTIR spectrum of 2-(triisopropylsilyl)this compound, a broad absorption band at 3239 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. acs.org Other significant peaks were observed at 2959, 2939, and 2868 cm⁻¹ (C-H stretching), and 1249, 1077, and 1014 cm⁻¹ (C-O and other fingerprint region vibrations). acs.org For various substituted (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-ones, the Ar-OH stretching appears in the range of 3377-3491 cm⁻¹, the C=O stretching around 1699-1713 cm⁻¹, and the C=CH stretching near 1641-1649 cm⁻¹. scirp.orgscirp.org

A summary of key FTIR absorption bands for selected this compound analogues is provided below:

CompoundKey FTIR Absorption Bands (cm⁻¹)
2-(Triisopropylsilyl)this compound acs.org3239 (O-H), 2959, 2939, 2868 (C-H), 1249, 1077, 1014 (C-O, fingerprint)
(2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one scirp.org3377 (Ar-OH), 3071, 3009 (Ar-H), 1699 (C=O), 1642 (C=CH), 862 (C-Br), 754 (C-O-C)
(2Z)-5,7-dibromo-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one scirp.org3491 (Ar-OH), 3083, 3013 (Ar-H), 1705 (C=O), 1649 (C=CH), 1244 (C-F), 862 (C-Br), 763 (C-O-C)
(2Z)-5,7-dibromo-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one scirp.org3402 (Ar-OH), 3059, 3005 (Ar-H), 1713 (C=O), 1649 (C=CH), 859 (C-Br), 781 (C-O-C)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a powerful technique that provides the precise molecular mass of a compound, allowing for the determination of its elemental composition. It also offers insights into the fragmentation patterns of the molecule, which can further support structural elucidation.

For 2-(triisopropylsilyl)this compound, HRMS analysis gave a molecular ion peak [M]⁺ at m/z 290.1705, which is consistent with the calculated mass of 290.1702 for the molecular formula C₁₇H₂₆O₂Si. acs.org In another example, the HRMS of N-(4-bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide showed a molecular ion [M]⁺ at m/z 366.9887, corresponding to the calculated mass of 366.9859 for C₁₅H₁₄BrNO₃S. koreascience.kr

The fragmentation patterns observed in the mass spectrum can also be diagnostic. For instance, a compound containing a 2-(4-hydroxyphenyl)-2,3-dihydrothis compound moiety showed losses of 27 Da (C₂H₃) and 44 Da (CO₂) in its MS/MS fragmentation, along with a retro-Diels-Alder cleavage.

Circular Dichroism (CD) Spectroscopy for Biomolecular Interaction Studies

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the interactions between chiral molecules and biomacromolecules, such as proteins. dntb.gov.ua While this compound itself is achiral, many of its derivatives can be chiral or can bind to chiral biomolecules, leading to induced CD signals.

In a study investigating the interaction of 4-nitrophenyl-functionalized benzofuran derivatives with bovine serum albumin (BSA), CD spectroscopy was employed to monitor changes in the secondary structure of the protein upon ligand binding. dntb.gov.uamdpi.com The far-UV CD spectra of BSA, which is characterized by two negative bands at 208 and 222 nm indicative of its high α-helical content, showed slight but significant modifications upon the addition of the benzofuran derivatives. encyclopedia.pubresearchgate.net These spectral changes suggested an alteration of the protein's secondary structure, with one derivative causing a slight increase in the β-sheet content. encyclopedia.pub

Furthermore, CD melting studies can reveal the effect of ligand binding on the thermal stability of the protein. For the aforementioned benzofuran derivatives, one was found to increase the melting temperature (Tm) of BSA by about 3 °C, indicating a stabilizing interaction, while another led to a slight destabilization. dntb.gov.uamdpi.comencyclopedia.pub These findings highlight the utility of CD spectroscopy in characterizing the biomolecular interactions of benzofuran analogues, which is crucial for understanding their potential biological activities.

Biological Activities and Associated Mechanistic Research of Benzofuran 4 Ol Derivatives

Antimicrobial Research

Benzofuran-4-ol derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. rsc.orgrsc.org Their efficacy against various pathogens, including bacteria, fungi, viruses, and parasites, has been the subject of intensive investigation.

Antibacterial Activity and Elucidation of Mechanisms of Action

Several studies have highlighted the antibacterial potential of this compound derivatives. For instance, compounds with a hydroxyl group at the C-6 position have exhibited excellent antibacterial activity against a range of bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. nih.gov The presence of specific substituents, such as phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position, has also been shown to confer good antibacterial activity. nih.gov

The introduction of halogens into the benzofuran (B130515) structure can significantly influence its antibacterial properties. mdpi.com For example, certain halogenated derivatives have shown activity against Gram-positive cocci. mdpi.com Research has also indicated that the balance between hydrophilic and hydrophobic properties of these molecules is a critical determinant of their biological activity. nih.gov

While the precise mechanisms of action are still under investigation for many derivatives, some studies suggest that they may interfere with essential cellular processes in bacteria. For example, some mono-benzofuran derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, although the exact molecular target may not always be the inhibition of the interaction between RNA polymerase and sigma factors. nih.gov

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

Compound/DerivativeBacterial Strain(s)Activity (MIC/IZ)Reference
Benzofuran derivatives with hydroxyl at C-6Various strainsMIC: 0.78-3.12 μg/mL nih.gov
Benzofuran derivatives with phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl at C-2Various strainsMIC: 0.78-6.25 μg/mL nih.gov
Halogenated benzofuran derivativesGram-positive cocciActive mdpi.com
2,4,6-trimethoxy benzofuran carbohydrazideE. coli, S. aureusIZ: 27 mm, 26 mm rsc.org
2,4,6-trimethoxy benzofuran carboxylic acidP. aeruginosa, S. pyogenesIZ: 21 mm, 23 mm rsc.org
2-salicyloylbenzofuran derivativesGram-positive strainsMIC: 0.06–0.12 mM rsc.org

MIC: Minimum Inhibitory Concentration; IZ: Inhibition Zone

Antifungal Activity and Elucidation of Mechanisms of Action (e.g., N-myristoyltransferase inhibition)

This compound derivatives have emerged as a significant class of antifungal agents, with N-myristoyltransferase (NMT) being a key molecular target. researchgate.netsemanticscholar.org NMT is an enzyme crucial for the viability of pathogenic fungi like Candida albicans and Cryptococcus neoformans. semanticscholar.org The selectivity of these inhibitors for fungal NMT over its human counterpart makes them attractive candidates for drug development. semanticscholar.orgnih.gov

Several studies have demonstrated the potent antifungal activity of these derivatives. For example, some benzofuran-5-ol (B79771) derivatives have shown promising activity against Candida, Aspergillus species, and Cryptococcus neoformans. rsc.org The introduction of a hydroxyl group at specific positions can enhance antifungal efficacy. nih.gov Furthermore, certain halogenated derivatives have exhibited antifungal activity against Candida strains. mdpi.com

The mechanism of action for many of these antifungal compounds is linked to the inhibition of NMT. Pyridyl-benzofuran derivatives, for instance, have shown potent inhibition of the NMT enzyme, with IC50 values in the nanomolar range, which correlates with their antifungal activity. nih.gov Similarly, modifications to the C-4 side chain of certain lead compounds have resulted in potent and selective Candida albicans NMT inhibitors. nih.gov

Table 2: Antifungal Activity and NMT Inhibition by Benzofuran Derivatives

Compound/DerivativeFungal Strain(s)Activity (IC50/MIC)NMT Inhibition (IC50)Reference
Pyridyl-benzofuran derivative 28CandidaIC50: 0.03 µM0.0075 µM nih.gov
Pyridyl-benzofuran derivative 29CandidaIC50: 0.035 µM0.0057 µM nih.gov
Benzofuran-5-ol derivativesCandida, Aspergillus, C. neoformansGood activityNot specified rsc.org
Halogenated benzofuran derivativesC. albicans, C. parapsilosisMIC: 100 μg/mLNot specified mdpi.com
Benzofuran-based piperidinyl arylamidrazonesA. fumigatus, C. albicansMIC: 25 µg/mL, 75 µg/mLNot specified rsc.org

IC50: Half-maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration

Antiviral and Antitubercular Activities

The therapeutic potential of this compound derivatives extends to antiviral and antitubercular applications. taylorandfrancis.comresearchgate.net Recent research has identified benzofurans as STING (Stimulator of Interferon Genes) agonists, which can induce the production of type I interferons and inhibit viral replication. nih.govnih.gov This mechanism suggests a potential for broad-spectrum antiviral activity. nih.govvulcanchem.com For example, certain benzofuran derivatives have shown the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.govvulcanchem.com

In the context of tuberculosis, benzofuran derivatives have also shown promise. tandfonline.combenthamscience.com Benzofuran-3-carbohydrazide derivatives have demonstrated in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv strains. nih.gov Furthermore, benzofuran-oxadiazole conjugates have been synthesized and screened for their antitubercular activity, with some compounds showing significant efficacy against Mycobacterium phlei and Mycobacterium tuberculosis H37RV. scispace.com The presence and position of halogen substituents on the benzofuran ring have been found to be crucial for this activity. scispace.com

Table 3: Antiviral and Antitubercular Activity of Benzofuran Derivatives

Compound/DerivativeTargetActivity (EC50/MIC)MechanismReference
Benzofuran derivativesHuman Coronaviruses (HCoV-229E, SARS-CoV-2)EC50: µM to nM rangeSTING agonist nih.govvulcanchem.com
Egonol and dihydroartemisinin (B1670584) hybridHuman Cytomegalovirus (HCMV)EC50: 0.17 µMNot specified rsc.org
Benzofuran derivative from Eupatorium adenophorumRespiratory Syncytial Virus (RSV)IC50: 2.3 and 2.8 µMNot specified rsc.org
Benzofuran-3-carbohydrazide derivativesM. tuberculosis H37RvMIC: 2-8 µg/mLNot specified nih.gov
Benzofuran-oxadiazole conjugates with halogensM. phlei, M. tuberculosis H37RVMIC: 1.56-3.125 µg/mLNot specified scispace.com

EC50: Half-maximal effective concentration; MIC: Minimum Inhibitory Concentration

Antiparasitic Activity

The antiparasitic properties of this compound derivatives have also been an area of active research. rsc.orgresearchgate.net One of the key targets for antiparasitic drug discovery is the N-myristoyltransferase (NMT) of parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov Inhibitors of P. falciparum NMT (PfNMT) are being developed as potential anti-malarial agents.

Research has led to the identification of benzofuran-based inhibitors that show good enzymatic and cellular potency against P. falciparum, along with excellent selectivity over human NMT. nih.gov These findings provide a strong starting point for the development of new antimalarial drugs.

Anticancer and Antitumor Research

This compound derivatives have demonstrated significant potential as anticancer and antitumor agents, acting through various mechanisms to inhibit cancer cell growth and proliferation. taylorandfrancis.commdpi.comresearchgate.net

Inhibition of Specific Molecular Targets

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and progression. taylorandfrancis.comresearchgate.net These targets include enzymes and proteins involved in signal transduction, cell cycle regulation, and angiogenesis.

Farnesyltransferase: Benzofuran derivatives have been studied as inhibitors of farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins like Ras, which play a key role in cell growth and proliferation. nih.govtandfonline.comtandfonline.com Inhibition of FTase can disrupt these signaling pathways and inhibit tumor growth. tandfonline.com

Estrogen Receptor: Some 5-hydroxybenzofuran derivatives have been identified as efficient anti-estrogen breast cancer agents, suggesting their interaction with the estrogen receptor. researchgate.net

Human Peptide Deformylase (HsPDF): Benzofuran-4,5-diones have been identified as the first known selective inhibitors of human peptide deformylase (HsPDF), a potential target for new anticancer agents. nih.govnih.gov These compounds have shown potent in vitro and in vivo antitumor activity. nih.gov

Tubulin Polymerization: A significant number of benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization. mdpi.commdpi.comnih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.comnih.govunisa.ac.za

Angiogenesis: Several benzofuran derivatives have been found to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. tandfonline.comresearchgate.net One of the primary mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.comekb.eg Certain benzofuran derivatives have shown excellent inhibition of VEGFR-2 at nanomolar concentrations. tandfonline.com

Carbonic Anhydrases: Benzofuran derivatives have been developed as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. mdpi.comnih.govnih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival. Benzofuran-based compounds have shown potent and selective inhibition of CA IX in the nanomolar range. nih.govnih.gov

Table 4: Inhibition of Specific Molecular Targets by Benzofuran Derivatives in Anticancer Research

Molecular TargetType of Benzofuran DerivativeKey FindingsReference(s)
FarnesyltransferaseVarious derivativesInhibition of FTase, antiproliferative activity. nih.govtandfonline.comtandfonline.com
Estrogen Receptor5-hydroxybenzofuran derivativesPotential anti-estrogen breast cancer agents. researchgate.net
Human Peptide DeformylaseBenzofuran-4,5-dionesSelective inhibitors with potent antitumor activity. nih.govnih.gov
Tubulin PolymerizationVarious derivativesInhibition of tubulin polymerization, cell cycle arrest, apoptosis. mdpi.commdpi.comnih.gov
Angiogenesis (VEGFR-2)Various derivativesInhibition of VEGFR-2 at nanomolar concentrations. tandfonline.comekb.eg
Carbonic Anhydrases (CA IX, XII)Benzofuran-based sulfonamides and carboxylic acidsPotent and selective inhibition of tumor-associated CAs. mdpi.comnih.govnih.gov

Protein Kinase Inhibition Studies (e.g., GSK-3β, mTOR, Pim-1, Src Kinase, CDK2, PI3K/VEGFR2)

Derivatives of this compound have been the subject of extensive research for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Notably, certain oxindole/benzofuran hybrids have demonstrated potent dual inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β) . nih.govresearchgate.net In one study, compounds 5d and 5f emerged as potent dual inhibitors, with IC₅₀ values of 37.77 nM and 52.75 nM against CDK2, and 32.09 nM and 40.13 nM against GSK-3β, respectively. nih.govresearchgate.net GSK-3β is recognized for its role in various signaling pathways, and its overexpression is linked to several cancers. nih.gov The inhibition of these kinases by benzofuran derivatives can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net

The mTOR signaling pathway , a central regulator of cell growth and proliferation, is another target for benzofuran derivatives. researchgate.net These compounds can inhibit the mTOR pathway by preventing the phosphorylation of key downstream effectors like the S6 ribosomal protein and 4-EBP1 protein. researchgate.net

Furthermore, research has indicated that benzofuran-based small molecules can mediate their anticancer effects through the inhibition of other protein kinases such as Pim-1 and Src kinase . nih.govresearchgate.nettaylorandfrancis.com

In the context of angiogenesis, a critical process for tumor growth, benzofuran derivatives have been investigated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . nih.gov One particular derivative, compound 8 , showed significant inhibitory activity against both PI3K and VEGFR2 with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.gov This dual inhibition highlights the potential of these compounds to combat cancer through multiple mechanisms. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases

Compound Target Kinase IC₅₀ (nM) Reference
5d CDK2 37.77 nih.govresearchgate.net
5d GSK-3β 32.09 nih.govresearchgate.net
5f CDK2 52.75 nih.govresearchgate.net
5f GSK-3β 40.13 nih.govresearchgate.net
8 PI3K 2.21 nih.gov
8 VEGFR2 68 nih.gov

Mechanisms of Induced Cell Cycle Arrest and Apoptosis

This compound derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through multiple mechanistic pathways. nih.govmdpi.com

A notable mechanism is the induction of G2/M phase cell cycle arrest . nih.govresearchgate.netnih.govmdpi.com For instance, the novel benzofuran lignan (B3055560) derivative, Benfur, was found to arrest Jurkat T lymphocytes in the G2/M phase, subsequently leading to apoptosis. nih.gov Similarly, potent dual CDK2/GSK-3β inhibitors, compounds 5d and 5f , caused G2/M phase arrest in MCF-7 breast cancer cells. nih.govresearchgate.net Studies on other benzofuran derivatives have also confirmed their ability to induce G2/M arrest in cell lines like MCF-7. mdpi.com This arrest is often a consequence of the inhibition of key cell cycle proteins like CDK2. nih.govresearchgate.net

The induction of apoptosis is a key outcome of treatment with benzofuran derivatives and is often mediated through caspase-dependent pathways. mdpi.com For example, a synthetic derivative of benzofuran lignan, Benfur, was shown to induce apoptosis in p53-positive cells, a process involving the activation of caspase 3. nih.gov Other studies have demonstrated that benzofuran derivatives can induce apoptosis in leukemia cells. mdpi.com The process of apoptosis is characterized by morphological changes such as nuclear condensation, which has been observed in cells treated with these compounds. mdpi.com

The molecular mechanisms underlying apoptosis induction by benzofuran derivatives are complex and can involve the modulation of various signaling pathways and protein expression. For example, some derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. mdpi.com Additionally, the activation of c-Jun N-terminal kinase (JNK) and p38 kinase has been observed in cells treated with certain benzofurans, further contributing to the apoptotic response. researchgate.net Some derivatives also induce apoptosis through mitochondrial dysfunction and endoplasmic reticulum (ER) stress. researchgate.net

Table 2: Mechanistic Effects of this compound Derivatives on Cell Cycle and Apoptosis

Compound/Derivative Effect Cell Line Mechanism Reference
Benfur G2/M Arrest, Apoptosis Jurkat T lymphocytes p53-dependent pathway, Caspase 3 activation nih.gov
5d and 5f G2/M Arrest, Apoptosis MCF-7 CDK2/GSK-3β inhibition nih.govresearchgate.net
22 and 25 G2/M Arrest, Apoptosis MCF-7, A549 Nuclear condensation, Caspase-3 activation mdpi.com
35g and 35h Apoptosis HeLa Down-regulation of Bcl-2 and Mcl-1 mdpi.com
ACDB Apoptosis Human chondrosarcoma Mitochondrial dysfunction, ER stress researchgate.net

Anti-inflammatory and Antioxidant Research

This compound derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. dovepress.comactascientific.comrsc.org

Their anti-inflammatory activity is often attributed to the inhibition of key inflammatory mediators. dovepress.com For example, natural benzofuran derivatives like ailanthoidol (B1236983) have been shown to significantly inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide-stimulated macrophages without causing significant cytotoxicity. dovepress.com Some synthetic benzofuran derivatives with N-aryl piperazine (B1678402) moieties have also exhibited potent anti-inflammatory effects by inhibiting NO production. rsc.org The anti-inflammatory mechanisms of these compounds can also involve the suppression of prostaglandin (B15479496) E2 (PGE2) synthesis and the modulation of signaling pathways like MAPK and PPAR-ɣ. dovepress.comresearchgate.net

The antioxidant properties of benzofuran derivatives are linked to their ability to scavenge free radicals. dovepress.com The presence of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups in the benzofuran structure is believed to contribute significantly to their antioxidant capacity. tandfonline.com Studies have shown that these compounds can effectively scavenge DPPH free radicals and reduce lipid peroxides. dovepress.com This antioxidant activity is beneficial in mitigating oxidative stress, which is implicated in various chronic diseases.

Neurological and Central Nervous System Activity Research

Research into this compound derivatives has revealed promising activities related to the central nervous system, particularly in the areas of neurodegenerative diseases and mood disorders. rsc.orgnih.gov

Anti-Alzheimer's Disease Research, Including Acetylcholinesterase Inhibition

A significant focus of research has been on the potential of benzofuran derivatives in the treatment of Alzheimer's disease (AD). nih.gov A primary strategy in AD therapy is to increase the levels of the neurotransmitter acetylcholine (B1216132) (ACh) by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com

Several 2-arylbenzofuran derivatives have been synthesized and shown to possess potent dual inhibitory activity against both AChE and BChE. nih.govwindows.net For instance, compound 20 from one study exhibited an AChE inhibition IC₅₀ value of 0.086 µM, which is comparable to the approved drug donepezil. nih.gov Other derivatives have demonstrated selective and potent inhibition of BChE. mdpi.com

Beyond cholinesterase inhibition, some benzofuran derivatives also target the β-secretase (BACE1) enzyme, which is involved in the production of amyloid-β (Aβ) peptides that form plaques in the brains of AD patients. nih.govwindows.net The ability of these compounds to target multiple pathways in AD pathogenesis makes them attractive candidates for further development. nih.govijpsonline.com

Anticonvulsant and Antidepressant Effects Research

Benzofuran derivatives have also been investigated for their potential anticonvulsant and antidepressant effects. rsc.orgnih.gov

In the realm of anticonvulsant activity, various derivatives have shown protective effects in animal models of seizures. nih.gov For example, certain benzofuran derivatives were found to be effective against pentylenetetrazole (PTZ)-induced convulsions. nih.govscienceopen.com The mechanism of action is thought to involve the modulation of GABAergic neurotransmission. nih.gov

Regarding antidepressant effects, some benzofuran derivatives have shown activity in preclinical models like the forced swimming test. scienceopen.com Compound 4l from a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives significantly reduced immobility time in this test, suggesting an antidepressant-like effect comparable to the reference drug fluoxetine. scienceopen.com

Other Pharmacological Activities

The diverse pharmacological profile of this compound derivatives extends beyond the previously mentioned areas. taylorandfrancis.comnih.gov The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. taylorandfrancis.com

These compounds have been reported to possess a broad spectrum of activities, including:

Antimicrobial and Antifungal Activity : Benzofuran derivatives have shown efficacy against various bacteria and fungi. nih.gov

Antiviral Activity : Some derivatives have been investigated for their potential to inhibit viruses such as HIV. tandfonline.comrsc.org

Antiparasitic Activity : Activity against various parasites has also been reported. researchgate.net

Antidiabetic Activity : Certain benzofuran derivatives have shown potential as antihyperglycemic agents. nih.gov

Cardiovascular Effects : Some compounds, like benzarone (B1666192), have been described as having antiarrhythmic and vasoprotective properties. taylorandfrancis.com

The presence of specific functional groups, such as hydroxyl and methoxy groups, on the benzofuran ring can significantly enhance these therapeutic activities. tandfonline.com

Antihyperlipidemic and Antihyperglycemic Properties

The therapeutic potential of benzofuran derivatives in metabolic disorders has been an area of active investigation. Specifically, derivatives featuring a hydroxyl group at the 4-position of the benzofuran nucleus have been explored for their ability to modulate lipid and glucose levels. Research into hybrid molecules incorporating this scaffold has yielded promising results.

One area of focus has been the development of benzofuran-based chromenochalcones. In a series of synthesized C-4'-hydroxyl engaged benzofuran-based chromenochalcones, several compounds demonstrated significant in vitro and in vivo activities. nih.gov The mechanism for antihyperglycemic action was assessed by measuring glucose uptake in L6-GLUT4myc myotubes. Notably, compound 21 from this series enhanced glucose uptake by 73.50% at a 5 μM concentration and 188% at a 10 μM concentration. nih.gov Other derivatives, such as compound 16 and 18 , also showed considerable increases in glucose uptake at similar concentrations. nih.gov

The antidyslipidemic effects of these compounds were evaluated by measuring their impact on key enzymes and lipid levels. nih.gov For instance, compound 16 was found to increase the activity of Lecithin-cholesterol acyltransferase (LCAT) by 19% and post-heparin lipolytic activity (PHLA) by 21%. nih.gov This enzymatic activation corresponded with a reduction in total cholesterol by 15%, triglycerides by 16%, and phospholipids (B1166683) by 13%. nih.gov Compounds 20 and 21 also exhibited good lipid-lowering activity. nih.gov These findings underscore the potential of the C-4'-hydroxy benzofuran-based chalcone (B49325) scaffold in developing dual-action agents for managing hyperglycemia and dyslipidemia.

Additionally, benzofuran derivatives have been investigated as inhibitors of the sodium-glucose cotransporter (SGLT), a key target in antidiabetic therapy. acs.org While extensive research has focused on various substitution patterns, the exploration of 4-hydroxy derivatives within this class continues to be an area of interest for developing novel antihyperglycemic agents.

Table 1: In Vitro Antihyperglycemic Activity of C-4'-Hydroxyl Engaged Benzofuran-Based Chromenochalcones

Compound Concentration (μM) Glucose Uptake Enhancement (%)
16 10 109.5
18 5 96.0
18 10 161.5
21 5 73.5
21 10 188.0

Data sourced from studies on L6-GLUT4myc myotubes. nih.gov

Table 2: Antidyslipidemic Effects of Compound 16

Parameter Effect
Lecithin-cholesterol acyltransferase (LCAT) 19% increase
Post-heparin lipolytic activity (PHLA) 21% reactivation
Total Cholesterol (TC) 15% reduction
Triglyceride (TG) 16% reduction
Phospholipid (PL) 13% reduction

Data reflects the modulatory effects observed in preclinical models. nih.gov

Analgesic Effects

Derivatives of this compound have been identified as possessing notable analgesic properties. Research has highlighted the potential of this chemical scaffold in the development of new pain-relieving agents, with studies ranging from natural product isolation to synthetic chemistry.

A significant contribution comes from the study of natural products isolated from Cortex Mori Radicis (the root bark of Morus species). nih.gov Three benzofuran-type stilbenes, moracin O , moracin R , and moracin P , were investigated. While all three showed significant neuroprotective activity, moracin O and moracin P also demonstrated remarkable inhibition of acetic acid-induced pain in preclinical models. nih.gov Molecular docking studies suggest that these analgesic effects may be mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR1), which is implicated in pain pathways. nih.gov

Synthetic chemistry has also yielded potent analgesic compounds based on the this compound structure. A study focusing on a novel rigid chalcone, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one , which incorporates a 4-hydroxy group as part of a dihydroxybenzylidene moiety, evaluated its analgesic and anti-inflammatory effects. researchgate.net In the hot-plate test, a model for central analgesic activity, this compound induced significant analgesia. researchgate.net These findings indicate that the benzofuran scaffold, particularly when appropriately substituted to include a 4-hydroxyl feature, is a promising framework for designing new analgesic drugs. researchgate.netresearchgate.net

Table 3: Analgesic Activity of Benzofuran Derivatives

Compound Assay Observation
Moracin O Acetic acid-induced pain Remarkable inhibition
Moracin P Acetic acid-induced pain Remarkable inhibition
(Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one Hot-plate test Significant analgesic effect

Data sourced from preclinical studies. nih.govresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzofuran scaffold. The presence and position of substituents on the benzofuran ring system significantly influence the biological activities of its derivatives, including those with antihyperlipidemic, antihyperglycemic, analgesic, and bone anabolic properties. mdpi.comtandfonline.com

The hydroxyl (-OH) group, particularly at the C-4 position, has been shown to be a key determinant of activity in several contexts. In studies of antimicrobial agents, a substituent at the 4-position, specifically a hydroxyl or halogen group, was found to confer good activity. rsc.org One SAR analysis concluded that for potent antibacterial activity, the presence of halogens, nitro, or hydroxyl groups at positions 4, 5, and 6 is essential. rsc.org In another study, a benzofuran derivative with a hydroxyl group at the C-4 position displayed moderate antibacterial activity against S. aureus and MRSA. nih.gov

SAR studies on antihyperglycemic and antihyperlipidemic benzofuran-based chromenochalcones revealed that the position of the hydroxyl group on the chalcone's aromatic rings influences potency. nih.gov The C-4'-hydroxyl engaged series of compounds showed significant glucose uptake enhancement and lipid-lowering effects, indicating the strategic importance of this feature for activity. nih.gov

Applications of Benzofuran 4 Ol in Advanced Research and Drug Development

Role as a Privileged Scaffold in Modern Drug Discovery

The benzofuran (B130515) nucleus, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgacs.orgresearchgate.netrsc.orgresearchgate.net This designation is due to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. acs.orgrsc.orgresearchgate.net The unique structural and electronic properties of the benzofuran core allow it to interact with diverse biological targets with high affinity and selectivity. prolekare.cz Consequently, this scaffold has become a focal point for the design and development of novel therapeutic agents. rsc.orgacs.orgrsc.orgresearchgate.net

Benzofuran-4-ol, specifically, with its hydroxyl group at the 4-position, presents an additional site for hydrogen bonding and potential metabolic modifications, further enhancing its value as a versatile starting point for drug design. The inherent reactivity and biological activity of this structure are greater compared to some other benzofuran derivatives. The benzofuran scaffold's ability to serve as a framework for compounds targeting a variety of diseases, including cancer, inflammation, and neurodegenerative disorders, underscores its importance in modern drug discovery. ontosight.ainih.govfrontiersin.org

The development of drugs like Amiodarone, an antiarrhythmic agent, and Benzbromarone (B1666195) for treating gout, both containing the benzofuran core, validates the therapeutic potential of this scaffold. acs.org The continuous exploration of benzofuran derivatives aims to produce new therapies with improved effectiveness and reduced side effects compared to existing treatments. mdpi.com

Development of Novel Therapeutic Agents and Lead Compounds

The this compound scaffold has been instrumental in the development of a wide range of novel therapeutic agents and lead compounds. rsc.orgresearchgate.netontosight.aimdpi.comresearchgate.netontosight.ai Its derivatives have shown promise across various therapeutic areas, including but not limited to, anticancer, antimicrobial, and anti-inflammatory applications. rsc.orgresearchgate.netmdpi.comresearchgate.netontosight.ai

In the realm of anticancer research , benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net For instance, certain derivatives have been identified as potent inhibitors of tubulin polymerization or topoisomerase, crucial targets in cancer therapy. vulcanchem.com The compound (Z)-6-(3,5-Dimethoxystyryl)this compound (ST2902) is a notable example of a this compound derivative being investigated for its potential anticancer properties. ontosight.ai

As antimicrobial agents , benzofuran derivatives have emerged as a promising class of compounds. rsc.org They have shown activity against a spectrum of bacteria and fungi. rsc.org Research has indicated that the benzofuran core is a key pharmacophore for designing new antimicrobial drugs that can target various clinically relevant pathogens. rsc.orgrsc.org

Furthermore, the anti-inflammatory potential of this compound derivatives is an active area of investigation. Studies have shown that these compounds can inhibit the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).

The versatility of the benzofuran scaffold is also evident in its application in developing agents for neurological disorders and as PET tracer radioligands for imaging. nih.gov The development of lead compounds based on the this compound structure continues to be a vibrant area of medicinal chemistry, with the goal of discovering new and more effective treatments for a multitude of diseases. rsc.orgmdpi.com

Strategies for Enhancing Biological Activity, Selectivity, and Efficacy

Structural Modification and Structure-Activity Relationship (SAR) Studies: A key approach is the systematic modification of the benzofuran ring with different functional groups and the subsequent evaluation of their impact on biological activity. rsc.org This process, known as establishing a structure-activity relationship (SAR), provides valuable insights into which substituents at specific positions lead to improved potency and selectivity. rsc.org For example, studies have shown that introducing halogen atoms to the benzofuran system can increase the cytotoxicity of the derivatives against cancer cells. mdpi.com The position of substituents is also critical; for instance, a methoxy (B1213986) group at the C-6 position of the benzofuran ring has been found to be optimal for the activity of certain tubulin polymerization inhibitors. nih.gov

Hybrid Molecule Design: Another effective strategy is the creation of hybrid molecules by combining the this compound scaffold with other known pharmacophores. researchgate.net This approach aims to leverage the biological activities of both moieties to create a single molecule with enhanced or synergistic effects. researchgate.net For example, hybrid compounds of benzofuran and triazole have been shown to possess increased biological activity. researchgate.net

Targeted Drug Design: With a deeper understanding of the biological targets, researchers can design this compound derivatives that interact more specifically with the desired enzyme or receptor. ontosight.ai This can lead to increased efficacy and reduced off-target effects. For instance, derivatives have been designed as selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key protein in cell growth and proliferation. nih.gov

Improving Physicochemical Properties: Modifications are also made to enhance the drug-like properties of the compounds, such as solubility and membrane permeability. vulcanchem.com The ethyl ester group, for instance, can be introduced to modify a compound's solubility and bioavailability. ontosight.ai

Through these and other innovative strategies, researchers are continuously refining the this compound scaffold to develop new therapeutic agents with superior performance.

Biopharmaceutical Research on Bioavailability and Interaction with Biological Targets

The successful development of a drug candidate depends not only on its intrinsic biological activity but also on its biopharmaceutical properties, such as bioavailability and interaction with biological targets. rsc.orgmdpi.com Research in this area for this compound derivatives is crucial for translating promising lead compounds into effective medicines.

Bioavailability: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, this is a critical parameter. Researchers have been working on improving the bioavailability of benzofuran derivatives, with some newer compounds achieving once-daily dosing. researchgate.net The lipophilicity introduced by certain functional groups, like methoxy groups, can enhance membrane permeability, a key factor in oral absorption. vulcanchem.com Conversely, the introduction of polar groups can affect solubility. ontosight.ai The 3-phenoxy benzofuran skeleton has been identified as a promising scaffold for developing orally active compounds with good pharmacokinetic profiles. jst.go.jp

Interaction with Biological Targets: Understanding how this compound derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. rsc.orgmdpi.com X-ray crystallography and molecular docking studies are powerful tools used to visualize and analyze these interactions. For example, an X-ray co-crystal structure of a benzofuran inhibitor with a PI3Kγ enzyme revealed key hydrogen bonding interactions that are crucial for its inhibitory activity. nih.gov These studies help in understanding the SAR and guide the design of more potent and selective inhibitors. rsc.org

Research has shown that benzofuran derivatives can interact with a wide range of biological targets, including enzymes like topoisomerase and protein kinases, as well as receptors. vulcanchem.comnih.gov The specific substituents on the benzofuran ring dictate the nature and strength of these interactions. For instance, the hydroxyl group at the C-4 position can participate in hydrogen bonding with the target protein. vulcanchem.com

The ongoing biopharmaceutical research on this compound derivatives is essential for optimizing their potential as therapeutic agents, ensuring they not only have the desired biological effect but can also reach their target in the body effectively. rsc.orgmdpi.com

Interactive Data Tables

Table 1: Investigated Therapeutic Applications of this compound Derivatives

Derivative/ClassTherapeutic AreaKey FindingsReference(s)
(Z)-6-(3,5-Dimethoxystyryl)this compound (ST2902)AnticancerCompound of interest for potential anticancer applications. ontosight.ai
2,3-dihydrothis compound (DHB) DerivativesAnti-inflammatoryInhibit pro-inflammatory cytokines like IL-6 and TNF-α.
2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-onesAnticancer (mTOR inhibitors)Potent and selective ATP-competitive inhibitors of mTOR. nih.gov
4-Hydroxy 6-Carboxhydrazino Benzofuran AnalogsAntibacterialSchiff bases showed moderate to high antibacterial activity. scialert.net

Environmental and Toxicological Research Perspectives on Benzofuran 4 Ol and Its Analogues

Environmental Occurrence and Research on Biodegradation Pathways

Benzofuran-4-ol and its parent compound, benzofuran (B130515), are present in the environment as a result of both natural and anthropogenic activities. Benzofuran is a natural constituent of some plants and can be found in coal tar. iarc.frnih.govnih.govrsc.org Anthropogenic sources include industrial processes such as the production of coumarone-indene resins from coal tar, coal gasification, and the combustion of coal, wood, and fossil fuels. iarc.frnih.govmdpi.com Consequently, benzofuran has been detected in the air, particularly in industrial areas and as a component of smoke from burning organic materials like cottonwood and even in emissions from flooring finishes. iarc.fr It has also been identified in contaminated groundwater at hazardous waste sites and near coal-tar distillation and wood-preserving facilities. iarc.fr

The biodegradation of benzofuran and its derivatives is a key area of environmental research. Studies have shown that certain bacterial strains can degrade these compounds. For instance, a naphthalene-enriched microbial consortium demonstrated the ability to biodegrade benzofuran, although it was found to be more resistant to degradation than other heterocyclic aromatic compounds like pyridine (B92270) and quinoline. researchgate.netnih.gov The presence of other pollutants can influence the rate of biodegradation; for example, the presence of naphthalene (B1677914) has been shown to enhance the degradation of benzofuran. researchgate.net

Research into the metabolic pathways has identified several key intermediates. The biodegradation of benzofuran is thought to proceed through the formation of benzofuran-2,3-dione. researchgate.netnih.gov Other proposed pathways for related compounds like dibenzofuran (B1670420) involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. acs.orgresearchgate.netresearchgate.netnih.gov For example, the degradation of dibenzofuran by Pseudomonas putida strain B6-2 involves the formation of 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid (HOBB). acs.orgresearchgate.netnih.gov Further metabolism of HOBB can lead to the formation of various benzofuran derivatives and eventually to compounds like salicylic (B10762653) acid, which can be utilized by the bacteria as a carbon source. acs.orgnih.gov The elucidation of these pathways is crucial for developing bioremediation strategies for sites contaminated with benzofuran compounds.

Research on Mutagenesis and Carcinogenesis Mechanisms of Benzofuran Core Structures

The mutagenic and carcinogenic potential of the benzofuran core structure has been the subject of significant research. In vitro studies have yielded mixed results regarding the genotoxicity of 2,3-benzofuran. cdc.gov While it was not found to be mutagenic in Salmonella typhimurium strains, it did show positive results for mutagenicity in mouse lymphoma L5178Y cells and for inducing sister chromatid exchanges in Chinese hamster ovary cells. cdc.gov The genotoxicity of some benzofuran derivatives has been demonstrated in MCF-7 breast cancer cells, with halogenated derivatives showing the highest genotoxicity. nih.gov

The proposed mechanism for the genotoxicity of benzofurans involves their metabolic activation to reactive intermediates. mdpi.comnih.gov It is thought that benzofuran can be metabolized to an electrophilic epoxide or dialdehyde, which can then act as an alkylating agent and react with DNA. mdpi.comcdc.govnih.gov Studies with benzofuran dioxetanes and epoxides have shown that the epoxides are highly mutagenic and form DNA adducts. nih.gov This suggests that the formation of such reactive intermediates is a key step in the mutagenic activity of these compounds.

In vivo studies in animal models have provided evidence for the carcinogenicity of benzofuran. Chronic oral exposure to 2,3-benzofuran has been shown to increase the incidence of tumors in rats and mice. cdc.gov In female rats, an increased incidence of kidney adenocarcinomas was observed, while in mice, there were increased incidences of lung, forestomach, and liver tumors. cdc.gov The International Agency for Research on Cancer (IARC) has classified benzofuran as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. iarc.fr The carcinogenic activity is linked to the compound's ability to cause renal toxicity in rats and mice, and slight hepatic toxicity in rats. iarc.fr The structure-activity relationship of benzofuran derivatives in relation to their anticancer properties is an active area of research, with various substitutions on the benzofuran core influencing their cytotoxic activity against cancer cell lines. researchgate.netresearchgate.netnih.govrsc.orgmdpi.comsemanticscholar.org

Investigations into Renal and Hepatic Toxicity of Benzofuran Analogues from a Research Standpoint

The renal and hepatic toxicity of benzofuran and its analogues has been a significant focus of toxicological research. Studies have demonstrated that 2,3-benzofuran can induce nephropathy in rats. cdc.gov Chronic exposure in male rats led to increased severity of kidney damage, which contributed to reduced survival. cdc.gov In female rats, increased nephropathy was also observed following both subchronic and chronic exposure. cdc.gov Furthermore, benzofuran has been shown to be genotoxic in the kidney cells of both rats and humans. nih.gov Interestingly, in rats, benzofuran was more genotoxic in the kidney cells of females than males, which is consistent with its carcinogenic activity in the kidneys of female rats. nih.gov Other benzofuran analogues, such as certain psychoactive substances, have also been linked to acute renal failure, often secondary to other systemic effects like hyperthermia and rhabdomyolysis. juniperpublishers.com

The hepatotoxicity of benzofuran analogues is also a well-documented area of research. Several benzofuran derivatives, including the drugs benzarone (B1666192) and benzbromarone (B1666195), have been associated with hepatic injury. nih.govnih.gov Research suggests that the mechanism of hepatotoxicity for these compounds involves mitochondrial dysfunction. nih.gov Studies on isolated rat hepatocytes and liver mitochondria have shown that compounds like amiodarone, benzarone, and benzbromarone can decrease the mitochondrial membrane potential, inhibit mitochondrial respiration, and uncouple oxidative phosphorylation. nih.gov This mitochondrial toxicity can lead to apoptosis and necrosis of hepatocytes. nih.gov It has been observed that the presence of side chains attached to the furan (B31954) moiety is a critical factor for the hepatotoxic effects of benzofuran derivatives. nih.gov

In contrast, the benzofuran moiety itself was not found to be directly toxic to alveolar macrophages, although it is toxic to liver cells. physiology.org Some studies have explored the structure-activity relationship of benzofuran derivatives to reduce their hepatotoxicity while retaining their therapeutic effects. researchgate.net For example, certain 2-aryl benzofuran derivatives have been shown to exhibit lower hepatotoxicity compared to other compounds. researchgate.net The hepatotoxicity of some psychoactive benzofuran derivatives, such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), has also been investigated, with studies showing that these compounds can induce cell death in hepatocytes through mitochondrial failure and oxidative stress. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Benzofuran-4-ol derivatives with high enantiomeric purity?

  • Methodology : Utilize olefin cross-metathesis followed by an intramolecular oxo-Michael reaction. For example, a protocol achieving 99% enantiomeric excess (ee) and 71% yield was reported using ammonium hydrogen carbonate and sodium acetate in methanol under optimized conditions .
  • Characterization : Confirm stereochemistry via polarimetry ([α]D20 = -21.6°) and structural integrity using ¹H/¹³C NMR.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Key Techniques :

  • Melting Point Analysis : Determines purity (e.g., 159–160°C for a derivative in ) .
  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., 1H NMR δ 7.45–6.70 ppm for aromatic protons) .
  • Polarimetry : Validates enantiomeric excess .

Q. How can cross-coupling reactions be applied to functionalize this compound scaffolds?

  • Methodology : Use Suzuki-Miyaura coupling with boronic acid derivatives. For instance, 2-benzyloxy-4-fluorophenylboronic acid (CAS 848779-87-3) enables selective aryl functionalization under palladium catalysis .
  • Optimization : Control reaction parameters (temperature, solvent, catalyst loading) to minimize side reactions.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for asymmetric catalysis?

  • Catalyst Design : Chiral ligands (e.g., BINOL derivatives) enhance stereochemical control. demonstrates a Ru-based catalyst achieving 99% ee via kinetic resolution .
  • Reaction Monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiopurity during synthesis.

Q. How should researchers address contradictions in pharmacological data for this compound analogs?

  • Systematic Review : Follow ’s approach:

Conduct literature searches across PubMed, Google Scholar, and EBSCO using MeSH terms (e.g., "benzofuran," "APB").

Exclude structurally unrelated derivatives (e.g., 5-MAPB, TFM-fly).

Compare pharmacological assays (e.g., receptor binding affinity, cytotoxicity) across studies to identify methodological variability .

Q. What strategies enable the synthesis of complex this compound natural product analogs?

  • Modular Synthesis : Combine cross-metathesis () with regioselective functionalization (e.g., halogenation at C-6/C-7 positions) .
  • Case Study : Duan et al. (2007) synthesized 2-arylbenzofurans via selective cross-Murray couplings, emphasizing protecting group strategies (e.g., benzyl ethers for hydroxyl protection) .

Q. How can structure-activity relationships (SAR) be analyzed for this compound-based anti-inflammatory agents?

  • Computational Methods :

  • Perform docking studies to identify key interactions (e.g., hydrogen bonding with COX-2 active sites).
  • Validate predictions with in vitro assays (e.g., COX-2 inhibition IC50).
    • Experimental SAR : Modify substituents (e.g., 4-benzyloxy vs. 4-fluoro groups) and assess bioactivity trends .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in melting point or spectral data for this compound derivatives?

  • Troubleshooting :

  • Purity Check : Recrystallize samples (e.g., using acetone/hexane mixtures) to eliminate impurities affecting melting points .
  • NMR Assignments : Compare experimental shifts with DFT-calculated NMR spectra for ambiguous signals.

Q. What methodologies validate the stability of this compound derivatives under physiological conditions?

  • Accelerated Stability Testing :

  • Incubate compounds in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Monitor degradation via LC-MS and quantify half-life (t½).
    • Metabolite Identification : Use hepatocyte models or microsomal assays to profile phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.